1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(2,4-Dimethylphenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The compound features a 2,4-dimethylphenyl group at position 1 and a 2-methoxyphenylamine substituent at position 4 of the pyrimidine ring. These substituents confer distinct electronic and steric properties, influencing its solubility, target binding, and pharmacokinetic profile.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13-8-9-17(14(2)10-13)25-20-15(11-23-25)19(21-12-22-20)24-16-6-4-5-7-18(16)26-3/h4-12H,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJJGMPXQZMNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
The molecular formula of the compound is with a molecular weight of 435.5 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines effectively. In vitro assays demonstrated that related pyrazolo derivatives exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the micromolar range .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, some derivatives have been identified as inhibitors of the PI3K/Akt pathway, which is crucial for cellular growth and metabolism .
Pharmacological Studies
Pharmacological evaluations have revealed that this compound exhibits selective inhibition against certain kinases involved in cancer progression. For example, studies indicate that modifications to the pyrazolo core can enhance selectivity towards specific targets like factor Xa, a crucial player in the coagulation cascade .
Case Studies
- Inhibition of Factor Xa : A study focusing on pyrazolo derivatives reported that modifications led to potent factor Xa inhibitors with favorable pharmacokinetic profiles . The compound's structural analogs were synthesized and tested for their anticoagulant properties.
- Antitumor Activity : A series of compounds based on the pyrazolo framework were evaluated for their antitumor efficacy in xenograft models. Results indicated that certain derivatives significantly reduced tumor growth compared to control groups .
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H19N5O
- Molecular Weight : 345.4 g/mol
- IUPAC Name : 1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- CAS Number : 393785-50-7
Pharmacological Applications
The compound has been studied for its potential roles in various therapeutic areas:
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. The specific compound under discussion has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This effect is attributed to its ability to interfere with key signaling pathways involved in cell growth and survival.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties. Studies indicate that it can modulate neurotransmitter systems, particularly through interactions with NMDA receptors, which are critical in neurodegenerative diseases. By mitigating excitotoxicity associated with excessive glutamate signaling, the compound may offer therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and pathways, thereby reducing inflammation and associated tissue damage.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Effects on Selectivity and Potency
Lipophilicity and Solubility :
- Kinase Inhibition: S29 exhibits nanomolar potency against neuroblastoma cells, attributed to its 4-fluorobenzyl group enhancing target binding .
Pharmacokinetic Considerations
- Methoxy groups (target compound) generally improve metabolic stability compared to chlorinated analogs (e.g., S29), which may undergo dehalogenation .
- Bulky substituents (e.g., tert-butyl in NA-PP1) reduce CNS penetration, whereas smaller groups (e.g., methyl in compound 2) may enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
